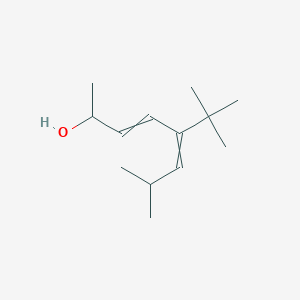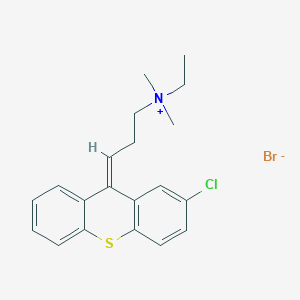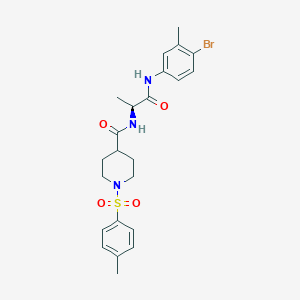
2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features a dichlorophenyl group and a prop-2-en-1-yl group attached to the oxirane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 3,4-dichlorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the oxirane ring.
Industrial Production Methods
Industrial production methods for epoxides often involve the use of catalysts to enhance the reaction efficiency and selectivity. For this compound, a catalytic epoxidation process using a transition metal catalyst, such as titanium or molybdenum, may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)oxirane involves the interaction of the oxirane ring with nucleophiles. The ring strain in the three-membered oxirane ring makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is key to its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dichlorophenyl)oxirane: Lacks the prop-2-en-1-yl group.
2-(3,4-Dichlorophenyl)-2-methyloxirane: Contains a methyl group instead of a prop-2-en-1-yl group.
2-(3,4-Dichlorophenyl)-2-ethyloxirane: Contains an ethyl group instead of a prop-2-en-1-yl group.
Uniqueness
2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)oxirane is unique due to the presence of both the dichlorophenyl and prop-2-en-1-yl groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
919787-90-9 |
|---|---|
Fórmula molecular |
C11H10Cl2O |
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-2-prop-2-enyloxirane |
InChI |
InChI=1S/C11H10Cl2O/c1-2-5-11(7-14-11)8-3-4-9(12)10(13)6-8/h2-4,6H,1,5,7H2 |
Clave InChI |
FOAMUGODPSTRCV-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CO1)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12627691.png)


![2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one](/img/structure/B12627703.png)
![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)
![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)
![N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide](/img/structure/B12627733.png)

![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)



